2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a triazole ring, a sulfanyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The sulfanyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the trifluoromethylphenyl group through a coupling reaction. The final step involves the acylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a pharmaceutical agent. Its triazole ring and trifluoromethylphenyl group are known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable lead compound for drug discovery.
Industry
In industrial applications, the compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethylphenyl group enhances the compound’s binding affinity and selectivity, while the sulfanyl group can participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide: shares similarities with other triazole-based compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
Disilane-bridged compounds: These compounds contain Si-Si bonds and exhibit unique electronic properties similar to those of the triazole compound.
Marine-derived compounds: These compounds, such as alkaloids and peptides, also show significant biological activity and potential for drug development.
Uniqueness
What sets this compound apart is its combination of a triazole ring, a sulfanyl group, and a trifluoromethylphenyl group. This unique structure provides a versatile platform for chemical modifications and the development of new compounds with enhanced properties.
Biological Activity
The compound 2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triazole ring, a sulfanyl group, and various phenyl substitutions. Its molecular formula is C24H24F3N4S with a molecular weight of approximately 456 g/mol. The triazole moiety is particularly important for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can interact with metal ions in enzymes, inhibiting their activity. This is crucial for its potential as an antimicrobial and antifungal agent.
- Receptor Binding : The phenyl groups may fit into hydrophobic pockets of proteins, modulating receptor activity and leading to various biological effects.
- Sulfanyl Linkage : This structural feature allows for hydrogen bonding with amino acid residues in proteins, further influencing biological interactions.
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary research suggests it may inhibit the growth of bacteria and fungi effectively:
- Bacterial Activity : It has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : The compound also demonstrates antifungal properties, potentially useful in treating fungal infections.
Anticancer Potential
Research into similar triazole derivatives has revealed their potential as anticancer agents. The ability of the triazole ring to interact with cellular targets suggests that this compound could inhibit cancer cell proliferation.
Study 1: Antimicrobial Efficacy
A study conducted on various synthesized triazole derivatives found that those containing sulfanyl groups exhibited enhanced antimicrobial activities compared to their non-sulfanyl counterparts. The compound was among those tested, showing promising results against multiple strains of bacteria and fungi .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1. 5-Arylthioacetates | Thioether linkages | Antimicrobial |
2. 1-Hydroxybenzotriazole | Similar triazole structure | Enzyme inhibitor |
3. Furan-based derivatives | Furan ring present | Antifungal |
4. Thiourea derivatives | Sulfur-containing compounds | Antimicrobial |
The unique combination of functional groups in the target compound enhances its potential as a multi-target agent in pharmaceutical applications.
Properties
CAS No. |
538336-47-9 |
---|---|
Molecular Formula |
C25H21F3N4OS |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H21F3N4OS/c1-16-12-13-17(2)21(14-16)32-23(18-8-4-3-5-9-18)30-31-24(32)34-15-22(33)29-20-11-7-6-10-19(20)25(26,27)28/h3-14H,15H2,1-2H3,(H,29,33) |
InChI Key |
DWZUSKSZOJPDHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.